REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH2:6][CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12](/[C:15](/[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[C:16](/[Cl:23])\[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[CH:13][CH:14]=1)[CH2:4][CH3:5].CCN(CCOC1C=CC(/C(/C2C=CC=CC=2)=C(/Cl)\C2C=CC=CC=2)=CC=1)CC.C(C(O)(C(O)=O)CC(O)=O)C(O)=O>>[CH2:4]([N:3]([CH2:2][CH3:1])[CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[C:16]([Cl:23])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][CH:10]=1)[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCOC=1C=CC(=CC1)/C(=C(\C=2C=CC=CC2)/Cl)/C=3C=CC=CC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCOC=1C=CC(=CC1)/C(=C(\C=2C=CC=CC2)/Cl)/C=3C=CC=CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylchloroethylene
|
Type
|
|
Smiles
|
C(C)N(CCOC1=CC=C(C=C1)C(=C(C1=CC=CC=C1)Cl)C1=CC=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH2:6][CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12](/[C:15](/[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[C:16](/[Cl:23])\[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[CH:13][CH:14]=1)[CH2:4][CH3:5].CCN(CCOC1C=CC(/C(/C2C=CC=CC=2)=C(/Cl)\C2C=CC=CC=2)=CC=1)CC.C(C(O)(C(O)=O)CC(O)=O)C(O)=O>>[CH2:4]([N:3]([CH2:2][CH3:1])[CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[C:16]([Cl:23])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][CH:10]=1)[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCOC=1C=CC(=CC1)/C(=C(\C=2C=CC=CC2)/Cl)/C=3C=CC=CC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCOC=1C=CC(=CC1)/C(=C(\C=2C=CC=CC2)/Cl)/C=3C=CC=CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylchloroethylene
|
Type
|
|
Smiles
|
C(C)N(CCOC1=CC=C(C=C1)C(=C(C1=CC=CC=C1)Cl)C1=CC=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |